PA22-2 (free acid)

Description

Overview of Laminin (B1169045) and its Multifaceted Biological Roles

Laminins are composed of three distinct chains: alpha (α), beta (β), and gamma (γ) nih.govnih.gov. These chains assemble into various isoforms, with at least 16 known heterotrimers in humans and mice nih.gov. Laminins are integral to the structural scaffolding of nearly every tissue, secreted and incorporated into cell-associated extracellular matrices wikipedia.org. Their multifaceted biological roles include:

Cell Adhesion and Spreading: Laminins provide a substrate for cell attachment and promote cell spreading, influencing cell shape and cytoskeletal organization researchgate.netnih.gov.

Cell Migration: They act as key regulators of cell migration, guiding cell movement during development and tissue repair researchgate.netnih.gov.

Neurite Outgrowth: Laminins are potent inducers of neurite extension in neurons, a critical process for nerve development and regeneration researchgate.netnih.gov.

Cell Differentiation and Proliferation: They influence cell differentiation pathways and can promote cell proliferation annualreviews.orgnih.gov.

Tissue Morphogenesis and Homeostasis: Laminins are vital for tissue morphogenesis and maintaining tissue homeostasis by regulating tissue architecture and mediating cell-matrix signaling nih.gov.

Identification and Characterization of PA22-2 (free acid) as a Laminin A Chain Fragment

Research into the specific functional domains of laminin has led to the identification of various bioactive peptide sequences. PA22-2 (free acid) is one such peptide, recognized for its significant contributions to cell adhesion and neurite outgrowth.

Structural Definition as a 19-mer Peptide

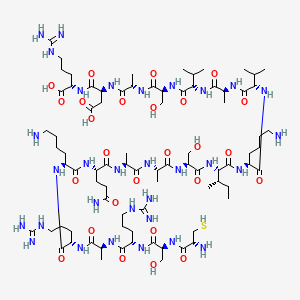

PA22-2 (free acid) has been characterized as a 19-amino acid peptide fragment derived from the A chain of laminin researchgate.netnih.govtandfonline.com. Specifically, it originates from a region located just above the carboxyl globule on the long arm of the laminin A chain researchgate.netnih.gov. The sequence of this 19-mer peptide is reported as CSRARKQAASIKVAVSADR tandfonline.com. Its synthetic preparation and characterization have confirmed its role as a biologically active component of the laminin molecule researchgate.netnih.gov.

Elucidation of the IKVAV Pentapeptide as the Core Active Sequence

Through systematic screening of smaller sequences within the PA22-2 peptide, researchers identified a critical pentapeptide core responsible for its primary biological activities researchgate.netnih.gov. This sequence is IKVAV, corresponding to the amino acids Isoleucine-Lysine-Valine-Alanine-Valine researchgate.netnih.gov. The IKVAV pentapeptide has been elucidated as the principal active site within PA22-2, mediating key cellular functions such as cell adhesion and neurite outgrowth researchgate.netnih.gov. This finding highlights the principle that specific short sequences within larger proteins can encapsulate potent biological signals, influencing cellular behavior in a highly targeted manner researchgate.netnih.gov.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H149N31O26S/c1-12-39(6)60(78(137)105-47(21-14-16-28-84)71(130)112-58(37(2)3)76(135)100-44(11)65(124)111-59(38(4)5)77(136)110-53(33-114)73(132)99-43(10)63(122)107-52(32-57(118)119)72(131)106-51(79(138)139)24-19-31-95-82(91)92)113-75(134)55(35-116)108-64(123)41(8)96-61(120)40(7)97-68(127)50(25-26-56(86)117)104-69(128)46(20-13-15-27-83)102-70(129)49(23-18-30-94-81(89)90)101-62(121)42(9)98-67(126)48(22-17-29-93-80(87)88)103-74(133)54(34-115)109-66(125)45(85)36-140/h37-55,58-60,114-116,140H,12-36,83-85H2,1-11H3,(H2,86,117)(H,96,120)(H,97,127)(H,98,126)(H,99,132)(H,100,135)(H,101,121)(H,102,129)(H,103,133)(H,104,128)(H,105,137)(H,106,131)(H,107,122)(H,108,123)(H,109,125)(H,110,136)(H,111,124)(H,112,130)(H,113,134)(H,118,119)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPSKHHWYAWPQX-YJTOHMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H149N31O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745641 | |

| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2017.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123063-31-0 | |

| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Functional Implications of Pa22 2 Free Acid

Regulation of Cellular Adhesion and Spreading Dynamics

PA22-2 has been demonstrated to actively promote the adhesion and spreading of various cell types on substrates. nih.govnih.gov The peptide, when coated onto a surface, provides a favorable substrate for cells to attach and spread, a critical initial step in many physiological processes.

Research has shown that PA22-2 facilitates the attachment of a range of cell types, including neuronal and non-neuronal cells. nih.gov For instance, studies on mast cells have revealed that both PT18 mast cells and mouse bone marrow-derived mast cells can attach and spread on a substrate coated with PA22-2. nih.gov Notably, this interaction did not necessitate prior activation of the mouse bone marrow mast cells. nih.gov The adhesion of PT18 cells to a laminin (B1169045) substrate was competitively inhibited by the presence of soluble PA22-2, underscoring the peptide's specific role in this process. nih.gov

The efficiency of PA22-2 in promoting cell adhesion has been compared to that of intact laminin. In one study, PA22-2 was found to promote cell binding to levels that surpassed those observed with laminin when coated onto tissue culture plates. researchgate.net Furthermore, endothelial cells seeded on a substrate of the SIKVAV-containing peptide, a sequence within PA22-2, were as adherent as on a YIGSR-containing peptide, another active laminin sequence, although less so than on an RGD-containing peptide or intact laminin. nih.gov These endothelial cells displayed a fibroblastic appearance with numerous extended processes, a departure from their typical cobblestone morphology. nih.gov

The table below summarizes the cell adhesion-promoting activity of PA22-2 on various cell lines as documented in the literature.

| Cell Line | Cell Type | Adhesion Promoting Activity | Reference |

| HT-1080 | Human Fibrosarcoma | High | researchgate.net |

| B16-F10 | Mouse Melanoma | High | researchgate.net |

| PC12 | Rat Pheochromocytoma | Moderate | researchgate.net |

| Capan-1 | Human Pancreatic Adenocarcinoma | Moderate | researchgate.net |

| PT18 | Mast Cell | Yes | nih.gov |

| Mouse Bone Marrow Mast Cells | Mast Cell | Yes | nih.gov |

| Endothelial Cells | Endothelial | Yes | nih.gov |

| CAC2 | Human Salivary Gland Adenoid Cystic Carcinoma | Yes | nih.gov |

This table is generated based on data from the referenced scientific literature.

Modulatory Effects on Cell Migration and Directed Motility

The influence of PA22-2 extends to the modulation of cell migration and directed motility, a fundamental process in development, tissue repair, and disease. Studies utilizing Boyden chamber assays have quantitatively demonstrated the chemotactic potential of PA22-2 for several cell types. nih.govresearchgate.net A Boyden chamber assay is a widely accepted technique to evaluate cell migration, where cells move through a porous membrane towards a chemoattractant. merckmillipore.comnih.govcellbiolabs.com

In these assays, PA22-2 was found to stimulate the migration of HT-1080 human fibrosarcoma cells, B16-F10 mouse melanoma cells, and PC12 rat pheochromocytoma cells. researchgate.net While the chemotactic response elicited by PA22-2 was significant, it was observed to be approximately 40% of that induced by intact laminin, suggesting that other domains within the laminin molecule also contribute to its full chemotactic activity. researchgate.net In another study, the IKVAV motif, the active core of PA22-2, was shown to significantly block the migratory capacity of human melanoma A375 cells when incorporated into a hydrogel. frontiersin.org Conversely, it stimulated the migration of rat glioma C6 line cells. frontiersin.org

The table below presents data on the chemotactic activity of PA22-2 for different cell lines from a study using a Boyden chamber assay.

| Cell Line | Cell Type | Migratory Response to PA22-2 | Reference |

| HT-1080 | Human Fibrosarcoma | Stimulated | researchgate.net |

| B16-F10 | Mouse Melanoma | Stimulated | researchgate.net |

| PC12 | Rat Pheochromocytoma | Stimulated | researchgate.net |

| C6 | Rat Glioma | Stimulated | frontiersin.org |

| A375 | Human Melanoma | Inhibited | frontiersin.org |

This table is generated based on data from the referenced scientific literature.

Influence on Cellular Growth and Differentiation Processes

PA22-2 (free acid) has been shown to influence cellular growth and differentiation, processes that are intricately linked to cell adhesion and migration. The peptide's ability to promote these functions is particularly evident in neuronal cell types, where it fosters differentiation into more mature phenotypes. oup.comnih.gov

Research on human neural stem cells (hNSCs) has highlighted the potential of IKVAV-containing peptides to induce neuronal differentiation. oup.com A novel short peptide containing the IKVAV sequence was found to have a significantly higher potential to induce hNSCs to differentiate into neurons compared to whole laminin, which is attributed to the higher density of the bioactive IKVAV motif presented to the cells. oup.comresearchgate.net

Beyond neuronal lineages, the IKVAV sequence has been implicated in the differentiation of other cell types. For instance, in the context of vascularization, the IKVAV peptide is known to induce capillary-like structures in endothelial cells. dergipark.org.tr This suggests a role for PA22-2 in angiogenesis, the formation of new blood vessels.

Promotion and Support of Neurite Outgrowth and Neuronal Process Formation

One of the most extensively documented biological activities of PA22-2 (free acid) is its potent ability to promote and support neurite outgrowth and the formation of neuronal processes. nih.govresearchgate.netnih.gov This activity is critical for the development and regeneration of the nervous system.

Studies have consistently shown that substrates coated with PA22-2 can stimulate the extension of neurites from various neuronal cell types, including PC12 pheochromocytoma cells and sensory neurons. nih.govresearchgate.net The neurite-promoting activity of PA22-2 has been found to be comparable to that of intact laminin. researchgate.net The active site for this effect has been pinpointed to the IKVAV sequence within the peptide. nih.gov

Furthermore, research has demonstrated that exogenous cyclic AMP (cAMP) can modulate the morphology of neurites induced by PA22-2. nih.gov While cAMP alone does not initiate neurite outgrowth, its presence leads to a significant increase in the number of branches per neurite and the number of neurites per cell in PC12 cells cultured on a PA22-2 substrate. nih.gov This indicates that while PA22-2 provides the primary signal for neurite extension, other signaling pathways can fine-tune the resulting neuronal architecture. The processes formed by PC12 cells on PA22-2 have been identified as axonal in nature. nih.gov

Impact on Cell Proliferation in Specific Cellular Systems

PA22-2 and its core IKVAV sequence have been shown to have a direct impact on the proliferation of specific cell types. This mitogenic activity suggests that the peptide can act as a growth-promoting factor.

A key study demonstrated that both laminin and PA22-2 stimulate thymidine (B127349) incorporation and cell growth in PC12 cells. nih.gov This mitogenic effect was correlated with the induction of a rapid and transient expression of the proto-oncogenes c-fos and c-jun, which are known to be involved in cell cycle progression and proliferation. nih.gov The study also found a correlation between the ability of different cell types to attach to PA22-2 and their growth response, suggesting that the adhesion-mediating properties of the peptide are linked to its growth-promoting signals. nih.gov

The IKVAV motif has also been shown to promote the proliferation of other cell types. In a study on bone marrow-derived mesenchymal stem cells (BMMSCs), the IKVAV peptide was found to increase cell viability and proliferation in a dose- and time-dependent manner. nih.gov The viability of BMMSCs treated with 0.5 mM IKVAV for 72 hours was 53.8% higher than the control group. nih.gov In contrast, for human melanoma A375 cells, the IKVAV motif in a hydrogel did not stimulate proliferation, whereas the RGD peptide did. frontiersin.org However, for rat glioma C6 cells, the IKVAV peptide increased the proliferation rate by 1.3 times. frontiersin.org

The table below summarizes the effect of PA22-2 or its active IKVAV sequence on the proliferation of different cell lines.

| Cell Line/Type | Effect on Proliferation | Concentration/Context | Reference |

| PC12 | Stimulated | Not specified | nih.gov |

| Bone Marrow-Derived Mesenchymal Stem Cells (BMMSCs) | Stimulated | 0.5 mM (IKVAV) | nih.gov |

| C6 (Rat Glioma) | Stimulated | Hydrogel (IKVAV) | frontiersin.org |

| A375 (Human Melanoma) | No stimulation | Hydrogel (IKVAV) | frontiersin.org |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Stimulated | Not specified (IKVAV) | dergipark.org.tr |

This table is generated based on data from the referenced scientific literature.

Molecular Mechanisms and Intracellular Signaling Pathways Mediated by Pa22 2 Free Acid

Receptor-Ligand Interactions and Cellular Recognition

The initial step in the biological activity of PA22-2 (free acid) involves its recognition and binding to specific molecules on the cell surface. These interactions are crucial for initiating downstream cellular responses.

Identification of Specific Binding Proteins (e.g., Mr = 80,000, 67,000, 45,000, and 32,000 proteins)

Laminin (B1169045) fragments are known to bind to a variety of cell surface receptors, mediating diverse cellular functions. While specific binding proteins for PA22-2 (free acid) with the molecular weights of 80,000, 67,000, 45,000, and 32,000 are not explicitly detailed in the provided information, general laminin interactions are established with certain receptors. For instance, the YIGSR peptide, another laminin fragment, has been shown to bind via a 67-kDa laminin-binding protein medchemexpress.com. Furthermore, the 37/67 kDa laminin receptor (LR) is a well-characterized binding partner for various laminin fragments, suggesting potential interaction sites for PA22-2 (free acid) medchemexpress.com.

Engagement with Integrin Receptors and Other Cell Surface Adhesion Molecules

Cell surface adhesion molecules, particularly integrins, are primary mediators of cell-extracellular matrix interactions. Laminin fragments engage with these receptors to signal to the cell interior. Laminin β2, a related component of the laminin family, is known to connect to cell membranes via integrin receptors, dystroglycan complexes, and Lutheran blood group glycoproteins medchemexpress.com. The observed biological activity of PA22-2 (free acid) in supporting neurite outgrowth and stimulating neuronal-like process formation is a strong indicator of its engagement with cell adhesion molecules, likely including integrin receptors, which are critical for these developmental processes medchemexpress.com.

Downstream Intracellular Signaling Cascades

Following receptor binding, PA22-2 (free acid) initiates intracellular signaling pathways that regulate cell behavior, growth, and survival.

Activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway

Research indicates that the IKVAV sequence (H-Ile-Lys-Val-Ala-Val-OH), which is closely related to PA22-2 (free acid) and derived from laminin, stimulates mesenchymal stem cell (MSC) population growth and proliferation through the activation of the MAPK/ERK1/2 signaling pathway medchemexpress.com. This pathway is a key regulator of cell proliferation, differentiation, and survival.

Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

Concurrently, the IKVAV sequence also activates the PI3K/Akt signaling axis, contributing to the observed increases in MSC population growth and proliferation medchemexpress.com. The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in cell growth, survival, metabolism, and proliferation.

Table 1: Signaling Pathways Activated by Laminin-Related Peptides

| Signaling Pathway | Activation Status | Associated Biological Process |

| Mitogen-Activated Protein Kinase (MAPK)/ERK1/2 | Activated | Cell growth, proliferation, differentiation, survival |

| Phosphoinositide 3-Kinase (PI3K)/Akt | Activated | Cell growth, survival, metabolism, proliferation |

Note: Data presented reflects findings associated with the IKVAV sequence, a closely related peptide to PA22-2 (free acid) medchemexpress.com.

Role in Extracellular Matrix Assembly and Remodeling

Laminins are fundamental components of the extracellular matrix (ECM), providing structural support and influencing tissue architecture. PA22-2 (free acid), as a laminin-derived peptide, plays a role in processes that involve ECM-mediated cellular functions. Its ability to support neurite outgrowth and stimulate neuronal-like process formation highlights its contribution to neural development and tissue remodeling, processes intrinsically linked to the ECM's structural and signaling capacities medchemexpress.com. Laminin β2, for example, is described as a crucial structural element that forms part of the scaffolding supporting tissue architecture medchemexpress.com.

Applications of Pa22 2 Free Acid in Advanced Biomedical Research and Bioengineering

Development of Biomimetic Cell Culture Substrates

PA22-2 (free acid) serves as a valuable component in creating cell culture environments that mimic the native extracellular matrix (ECM). Its biological activity supports cellular functions critical for research.

Cultivation of Specific Eukaryotic Cell Lines (e.g., Human Adenoid Cystic Carcinoma Cells)

Research has indicated that PA22-2 (free acid) can be utilized for the cultivation of specific eukaryotic cell lines, including human adenoid cystic carcinoma (HACC) cells medchemexpress.eumedchemexpress.commybiosource.commedchemexpress.com. Its presence on culture substrates can influence cell adhesion and proliferation, contributing to more effective in vitro models for studying these cells.

Fabrication of Patterned Neuronal Networks for In Vitro Neurophysiological Investigations

The peptide sequence of PA22-2 (free acid) is known to support neurite outgrowth and stimulate neuronal-like process formation medchemexpress.eumedchemexpress.com. This characteristic makes it suitable for fabricating patterned neuronal networks. Such engineered networks are crucial for in vitro neurophysiological investigations, allowing researchers to study neuronal connectivity, signaling, and the effects of various stimuli in a controlled environment.

Engineering of Peptide-Functionalized Biomaterial Surfaces

PA22-2 (free acid) is instrumental in modifying biomaterial surfaces to enhance their biological interactivity and promote specific cellular responses.

Preparation of Peptide-Functionalized Supported Phospholipid Bilayers

The compound is employed in the preparation of peptide-functionalized supported phospholipid bilayers medchemexpress.eumedchemexpress.commybiosource.comchemicalbook.com. These engineered bilayers mimic cell membranes and can be functionalized with peptides like PA22-2 (free acid) to create biomimetic interfaces that support cell adhesion and signaling, offering a platform for studying cell-membrane interactions.

Modification of Polymeric Substrates for Enhanced Cell Adhesion (e.g., Poly(L-lactic acid) Fibers)

PA22-2 (free acid) can be used to modify polymeric substrates, such as poly(L-lactic acid) (PLLA) fibers, to improve cell adhesion chemicalbook.com. By incorporating this peptide onto polymer surfaces, researchers can create scaffolds that better support the attachment and growth of cells, which is vital for tissue engineering applications.

Potential in Nerve Tissue Engineering and Regenerative Medicine

The inherent ability of PA22-2 (free acid) to promote neurite outgrowth and neuronal process formation positions it as a promising candidate for nerve tissue engineering and regenerative medicine medchemexpress.eumedchemexpress.com. Its application in biomaterial design can lead to the development of advanced scaffolds and guidance conduits that facilitate nerve regeneration and functional recovery after injury.

Preclinical Investigation and Therapeutic Potential of Pa22 2 Free Acid

Effects on Tumor Cell Behavior and Progression

Modulation of Tumor Cell Adhesion and Migration

PA22-2 has been demonstrated to actively promote the adhesion and migration of tumor cells. researchgate.net The pentapeptide sequence IKVAV within PA22-2 is recognized as the principal active site for mediating cell attachment. researchgate.netresearchgate.net Studies have shown that PA22-2 also stimulates the production of collagenase IV (also known as gelatinase B/MMP-9), an enzyme crucial for the degradation of the basement membrane, a critical step in tumor cell invasion. pnas.orgmdpi.com The increased synthesis of this enzyme allows tumor cells to breach tissue barriers. pnas.org This effect was observed to be dose-dependent in melanoma cells. pnas.org

| Cellular Process | Effect of PA22-2 (free acid) | Key Active Sequence | Associated Molecular Change |

| Cell Adhesion | Promotes | IKVAV | - |

| Cell Migration | Promotes | IKVAV | - |

| Enzyme Production | Increases | Full PA22-2 sequence required | Increased synthesis of Collagenase IV (MMP-9) |

Influence on the Metastatic Phenotype in In Vivo Models

In vivo studies using murine models have substantiated the role of PA22-2 in promoting metastasis. When co-injected with melanoma cells into mice, PA22-2 was found to significantly increase the number of experimental lung metastases. researchgate.netpnas.org This suggests that the peptide enhances the malignant phenotype of tumor cells, contributing to their ability to form secondary tumors. pnas.orgnih.gov The effect was dose-dependent, with higher amounts of the peptide leading to a greater number of tumors. pnas.org In many cases, tumors were also observed in the muscle lining of the chest cavity in the peptide-treated groups. pnas.org

| Treatment Group | Average Number of Lung Tumors per Mouse | Range of Tumors per Mouse |

| Control | 22 | 15-35 |

| 0.5 mg of PA22-2 | 35 | 21-53 |

| 1.0 mg of PA22-2 | 42 | 20-85 |

| Data from experimental metastasis studies in mice injected with melanoma cells. pnas.org |

Angiogenic Properties in Developmental Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. phcogj.com PA22-2 has been investigated for its angiogenic properties using established developmental models.

Implications for Neural Repair and Regeneration Strategies

The central nervous system (CNS) has a limited capacity for regeneration after injury or disease. researchgate.net Strategies to promote neural repair often focus on mimicking the developmental microenvironment. The extracellular matrix protein laminin (B1169045), from which PA22-2 is derived, is known to play a significant role in neural development, including promoting neurite extension. researchgate.netresearchgate.net

Research has shown that PA22-2, and specifically its IKVAV sequence, actively promotes neurite outgrowth, a fundamental process for establishing neural connections. researchgate.netresearchgate.net When used as a substrate, the peptide encourages neurons to extend processes, suggesting its potential use in tissue engineering and regenerative medicine. researchgate.netresearchgate.net These findings indicate that the IKVAV sequence is one of the principal sites in laminin that regulates cellular behaviors critical for neural repair. researchgate.net Therefore, materials functionalized with PA22-2 or the IKVAV sequence are being explored as scaffolds to support and guide regenerating neurons in strategies aimed at repairing damaged neural tissue. researchgate.netuminho.pt

Methodological Approaches for Investigating Pa22 2 Free Acid

Peptide Synthesis and Advanced Purification Techniques

The synthesis of PA22-2 (free acid), a 19-mer peptide corresponding to residues 2091-2108 of the laminin (B1169045) A chain with an additional N-terminal cysteine (sequence: Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg), is typically achieved through solid-phase peptide synthesis (SPPS). researchgate.net This established methodology allows for the stepwise assembly of amino acids from the C-terminus to the N-terminus on a solid resin support. researchgate.net The process involves cycles of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid in the sequence.

Upon completion of the synthesis and cleavage from the resin, the crude peptide product contains the desired sequence along with various impurities, such as deletion sequences, truncated peptides, and byproducts from side reactions. Consequently, advanced purification techniques are essential to isolate PA22-2 (free acid) to a high degree of purity required for biological assays.

High-Performance Liquid Chromatography (HPLC) is the standard and most powerful method for peptide purification. polypeptide.combachem.com Specifically, Reversed-Phase HPLC (RP-HPLC) is commonly employed. In this technique, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18-modified silica). bachem.com

The separation mechanism is based on the differential hydrophobicity of the peptide and its impurities. bachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent such as trifluoroacetic acid, TFA) is used to elute the components. bachem.compeptide.com The more hydrophobic species are retained longer on the column. Fractions are collected and analyzed for purity, and those containing the purified peptide are pooled and lyophilized to obtain the final product as a stable powder.

Table 1: General Parameters for RP-HPLC Purification of Peptides

| Parameter | Description |

| Stationary Phase | Typically C8 or C18 alkyl chains bonded to a silica (B1680970) support. |

| Mobile Phase A | Aqueous solvent, commonly 0.1% Trifluoroacetic Acid (TFA) in water. |

| Mobile Phase B | Organic solvent, commonly 0.1% TFA in acetonitrile (B52724) (ACN). |

| Elution Method | Gradient elution, with a programmed increase in the percentage of Mobile Phase B. |

| Detection | UV absorbance, typically at wavelengths of 210-220 nm to detect the peptide backbone. nih.gov |

In Vitro Cell-Based Assays for Functional Characterization

Quantitative Cell Adhesion and Spreading Assays

The biological activity of PA22-2 is significantly assessed through its ability to promote cell attachment and spreading, which are fundamental cellular processes. In a key study, the peptide's efficacy was quantified by coating plastic tissue culture wells with varying concentrations of PA22-2. researchgate.net

For cell adhesion assays, cells (such as B16-F10 melanoma cells) are seeded onto the peptide-coated surfaces and incubated for a short period (e.g., 1-2 hours). researchgate.net Following incubation, non-adherent cells are washed away, and the remaining attached cells are fixed, stained (e.g., with hematoxylin (B73222) and eosin), and counted. researchgate.net Research has demonstrated that PA22-2 promotes cell attachment in a concentration-dependent manner. researchgate.net

Cell spreading assays involve a longer incubation period (e.g., overnight) to allow cells to not only attach but also extend their cytoplasm and adopt a flattened morphology. researchgate.net The degree of spreading can be quantified by microscopic observation and scoring of cell morphology. Studies have shown that PA22-2 effectively promotes the spreading of various cell types. researchgate.net

Table 2: Representative Findings of PA22-2 in Cell Adhesion

| Cell Type | PA22-2 Concentration for Half-Maximal Attachment | Observation |

| B16-F10 Melanoma | ~1.0 µ g/well | Peptide promoted high-affinity cell-binding activity. researchgate.net |

| HT-1080 Fibrosarcoma | ~2.5 µ g/well | Demonstrated effective cell attachment. researchgate.net |

Cell Migration and Invasion Assays (e.g., Boyden Chamber Assays)

The Boyden chamber assay is a widely used method to evaluate the effect of peptides like PA22-2 on cell migration and invasion. This assay utilizes a chamber with two compartments separated by a microporous membrane.

In a typical migration assay, the lower compartment is filled with a medium containing the peptide of interest, which acts as a chemoattractant. Cells are placed in the upper compartment and allowed to migrate through the pores of the membrane toward the chemoattractant in the lower chamber. researchgate.net After a set incubation time, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are then fixed, stained, and counted under a microscope.

For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which simulates a basement membrane. This requires the cells to actively degrade the ECM barrier to migrate through, thus measuring their invasive potential.

Research has shown that PA22-2 can stimulate the migration of tumor cells. researchgate.net For instance, B16-F10 melanoma cells demonstrated a significant migratory response towards PA22-2 in a Boyden chamber assay, with a maximal response observed at a concentration of 5.0 µg per well. researchgate.net

Morphological and Quantitative Neurite Outgrowth Assessments

One of the most significant biological functions attributed to PA22-2 is its ability to promote neurite outgrowth, a crucial process in neuronal development and regeneration. researchgate.netmedchemexpress.comnih.govnovoprolabs.com This activity is assessed by culturing neuronal or neuron-like cells (e.g., PC12 pheochromocytoma cells) on substrates coated with the peptide. researchgate.net

After an incubation period, typically overnight or longer, the cells are fixed and examined microscopically. researchgate.net The assessment can be both morphological and quantitative. Morphological analysis involves observing the formation and extension of neurites, which are thin processes extending from the cell body.

Quantitative assessments are performed by counting the percentage of cells that have extended neurites longer than a predefined length (e.g., greater than two cell-body lengths). researchgate.net Studies have demonstrated that PA22-2 is a potent promoter of neurite outgrowth, with activity comparable to that of the entire laminin protein. researchgate.netnovoprolabs.com This effect is dose-dependent, and the peptide can also compete with laminin for the stimulation of neurite outgrowth, suggesting they act through a common pathway or receptor. researchgate.netnovoprolabs.com

Table 3: Neurite Outgrowth Promotion by PA22-2 on PC12 Cells

| Substrate | Concentration | Percentage of Cells with Neurites |

| PA22-2 | 10 µ g/well | ~30% |

| Laminin | 0.2 µ g/well | ~35% |

| Control (no peptide) | N/A | <5% |

Data adapted from Tashiro K, et al. (1989). researchgate.net

Cell Proliferation and Differentiation Studies

While the primary documented roles of PA22-2 relate to adhesion, migration, and neurite outgrowth, peptides derived from laminin can also influence cell proliferation and differentiation. researchgate.net Methodological approaches to investigate these potential effects involve standard cell biology techniques.

Cell proliferation can be measured using various assays. For instance, cells are cultured in the presence of different concentrations of PA22-2 over several days. The rate of proliferation can be determined by direct cell counting using a hemocytometer, or more commonly, through indirect methods like the MTT or SRB assays, which measure metabolic activity or total cellular protein, respectively, as an indicator of cell number.

To study the effect on cell differentiation, specific cell lines capable of differentiating into other cell types (e.g., stem cells or progenitor cells) would be used. These cells would be cultured with PA22-2, and differentiation would be assessed by monitoring changes in cell morphology and the expression of specific differentiation markers. For example, in a neuronal differentiation context, one might measure the expression of proteins like β-III tubulin or MAP2. While laminin as a whole is known to be involved in differentiation processes, specific studies detailing the role of the PA22-2 fragment in cell proliferation and differentiation are not extensively documented in the available literature. wikigenes.orgnih.gov

Receptor Binding and Ligand Affinity Determination

Identifying the cellular receptors for PA22-2 and quantifying the binding affinity are crucial for understanding its mechanism of action. The IKVAV sequence within PA22-2 is known to be a key binding motif. researchgate.net

Methodologies to study receptor binding include competitive binding assays. In this setup, cells are incubated with labeled laminin in the presence of increasing concentrations of unlabeled PA22-2. researchgate.net A reduction in the binding of labeled laminin indicates that PA22-2 competes for the same receptor. researchgate.net Early studies demonstrated that PA22-2 could block laminin-mediated cell attachment, suggesting it competes for binding to a laminin receptor. researchgate.net

More advanced techniques can provide quantitative data on ligand affinity. Surface Plasmon Resonance (SPR) is a powerful, label-free method to measure the kinetics of binding between a ligand (e.g., PA22-2 immobilized on a sensor chip) and its receptor in real-time. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (Kd). While it is known that the IKVAV motif can interact with integrin receptors and that PA22-2 binds to cells, specific quantitative affinity data for the full PA22-2 peptide with its receptor(s) are not detailed in the reviewed literature. nih.govpnas.org

Advanced Microscopy and Imaging Techniques for Cellular Analysis

Advanced microscopy techniques are crucial for visualizing the structural arrangement of PA22-2 when used as a substrate for cell culture and for observing cellular responses at a high resolution. These methods ensure that the peptide is correctly immobilized and patterned before the introduction of cells, which is fundamental for the validity of subsequent cellular analysis.

Epi-fluorescence microscopy has been utilized to confirm the deposition of PA22-2 onto experimental surfaces, such as gold-coated glass. In these studies, the peptide is often immunostained with antibodies targeting its active sequence (e.g., anti-IKVAV) and visualized with fluorescently labeled secondary antibodies. This allows researchers to verify that the peptide covers the intended area with clear boundaries, a critical step in studies of patterned cell growth.

Atomic Force Microscopy (AFM) provides nanoscale topographical information about the peptide-coated surface. AFM analysis has been used to measure the height and roughness of the PA22-2 self-assembled monolayer, confirming a consistent and uniform coating. Furthermore, techniques like fluorescence imaging have been employed to observe the direct interaction between cells and PA22-2 functionalized structures, such as visualizing the engulfment of peptide-coated microneedles by the cell membrane. tandfonline.com

Molecular Biology and Biochemical Analyses for Pathway Elucidation

To understand the mechanisms through which PA22-2 exerts its effects, researchers employ a variety of molecular biology and biochemical assays. These techniques are essential for identifying the signaling pathways and specific proteins that are modulated by the peptide.

Western Blotting for Protein Phosphorylation and Expression Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins within a sample, making it invaluable for studying the downstream effects of PA22-2. This method can determine how the peptide influences the expression levels of key proteins or their post-translational modifications, such as phosphorylation, which is a critical step in many signaling cascades. acs.org

In the context of PA22-2 and its active IKVAV sequence, Western blotting has been used to analyze the expression of integrin subunits, which are known receptors for the peptide. nih.gov For example, after treating cells with siRNA to knock down specific integrins, Western blotting can confirm the reduced expression of the target protein, helping to establish its role in mediating the cells' response to the peptide. nih.gov The technique is also used to verify the specificity of antibodies developed against PA22-2 by showing their reactivity with the peptide and with native laminin. researchgate.netsemanticscholar.org

Furthermore, Western blotting is a key method for elucidating the intracellular signaling pathways activated by PA22-2. While not always performed on PA22-2 directly, studies on related extracellular matrix-derived peptides demonstrate the utility of this technique for analyzing the phosphorylation status of signaling proteins like Smads, focal adhesion kinase (FAK), and protein kinase B (Akt), which are involved in cell adhesion, migration, and survival. acs.orgscience.gov

Table 1: Example Protein Targets Analyzed by Western Blotting in Studies of Laminin-Derived Peptides

| Target Protein | Type of Analysis | Associated Pathway |

|---|---|---|

| Integrin α3, α6, β1 | Expression Level | Cell Adhesion, Receptor Binding |

| Phospho-Smad 2/3 | Phosphorylation Status | BMP/TGF-β Signaling |

| Phospho-FAK | Phosphorylation Status | Cell Adhesion, Migration Signaling |

| Phospho-Akt | Phosphorylation Status | Cell Survival, Proliferation |

Immunofluorescence and Immunochemistry for Protein Localization

Immunofluorescence and immunohistochemistry are imaging techniques used to visualize the subcellular localization of specific proteins. These methods are critical for understanding how PA22-2 influences the distribution of its receptors and other signaling molecules within the cell.

Immunofluorescence has been employed to confirm the successful and stable adhesion of PA22-2 onto various substrates. By using antibodies that specifically recognize the peptide's active domain, researchers can visualize the precise patterns of the immobilized peptide before seeding cells.

In cellular studies, immunofluorescence is used to investigate the localization of proteins that interact with PA22-2. For instance, studies on the active SIKVAV sequence have used this technique to show the co-localization of α3 and α6 integrin subunits on the surface of cells cultured on the peptide. nih.gov This provides visual evidence that these specific receptors cluster at sites of cell-peptide interaction, which is an initial step in signal transduction. nih.gov

In Vivo Animal Models for Biological Efficacy Studies

To assess the physiological relevance of in vitro findings, the biological effects of PA22-2 are studied using in vivo animal models. These models allow for the evaluation of the peptide's efficacy in complex biological processes such as tumor development and angiogenesis.

Murine Xenograft Models for Tumorigenesis and Metastasis Evaluation

Murine xenograft models are a common tool in cancer research to study the growth of human tumors in an in vivo environment. These models involve the transplantation of human cancer cells into immunodeficient mice.

Research on laminin-derived peptides, including the IKVAV sequence found in PA22-2, has utilized xenograft models to evaluate their impact on tumor progression and metastasis. nih.gov Studies have shown that the IKVAV sequence can increase tumor growth, and xenograft models have been instrumental in demonstrating this effect. nih.gov Conversely, other laminin-derived peptides have been shown to decrease tumor growth and microvascular density in xenograft models of human small cell lung cancer, highlighting the utility of this model system for screening the pro- or anti-tumorigenic potential of peptides like PA22-2. science.gov

Chick Embryo Models for Angiogenesis Research

The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis, the formation of new blood vessels. nih.gov The CAM is a highly vascularized extraembryonic membrane that provides an ideal system for observing the angiogenic or anti-angiogenic effects of test substances in a living organism. researchgate.net

Table 2: Summary of PA22-2 Effects on Angiogenesis in the Chick CAM Model

| Parameter | Observed Effect | Reference |

|---|---|---|

| Endothelial Cell Mobilization | Increased | nih.gov |

| Capillary Branching | Increased | nih.gov |

| Vessel Formation | Increased | nih.govnih.gov |

Q & A

Q. What are the structural and functional characteristics of PA22-2 (free acid)?

PA22-2 (free acid) is a bioactive peptide derived from residues 2091–2108 of the cysteine-containing laminin A chain. Its primary biological function is to promote neurite outgrowth and neuron-like process formation, likely through interactions with integrin receptors such as α6β1 . Structurally, it includes the IKVAV sequence, a laminin-derived motif critical for neuronal adhesion and differentiation .

Q. What experimental models are suitable for studying PA22-2 (free acid)'s neuroregenerative effects?

PA22-2 has been validated in in vitro models, including human adenoid cystic carcinoma cell cultures and peptide-functionalized phospholipid bilayers. Neurite outgrowth assays using primary neuronal cultures or neuronal cell lines (e.g., PC12 cells) are standard. Key parameters include cell density, peptide concentration (typically 10–100 µg/mL), and quantification via immunostaining for neurite length/branching .

Q. How should PA22-2 (free acid) be stored to maintain stability in experimental settings?

Lyophilized PA22-2 (free acid) is stable at -20°C for 3 years. For short-term storage (1 month), dissolved in solvents like PBS or DMSO and kept at -20°C. Avoid freeze-thaw cycles; aliquot solutions into single-use vials to minimize degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie PA22-2 (free acid)'s promotion of neurite growth?

PA22-2 binds integrin α6β1, activating downstream signaling pathways such as ERK1/2 and FAK, which regulate cytoskeletal reorganization and neurite extension. Surface-coating techniques using self-assembled monolayers (SAMs) enhance peptide stability and receptor engagement, mimicking extracellular matrix interactions . Advanced methods like affinity chromatography with ¹²⁵I-labeled hepatocyte membrane proteins have identified PA22-2's interaction with 45 kDa and 67 kDa proteins, likely laminin-binding receptors .

Q. How can researchers resolve contradictions in PA22-2's role across different cell types (e.g., neurons vs. hepatocytes)?

While PA22-2 promotes neurite growth in neurons, it inhibits hepatocyte adhesion by 75% via competitive binding to laminin receptors. This duality highlights context-dependent mechanisms. To reconcile findings, use cell-type-specific receptor profiling (e.g., qPCR for integrin subtypes) and functional blocking assays with anti-integrin antibodies .

Q. What are the methodological challenges in quantifying PA22-2's effects on neural networks, and how can they be addressed?

Challenges include variability in neurite quantification and peptide aggregation. Standardize protocols using automated image analysis software (e.g., ImageJ Neurite Plugin) and dynamic light scattering (DLS) to assess peptide solubility. Include controls like scrambled-sequence peptides to confirm specificity .

Q. How does PA22-2 (free acid) compare to other laminin-derived peptides (e.g., YIGSR) in neuroregenerative potential?

PA22-2 exhibits stronger neurite-promoting activity than YIGSR, attributed to its IKVAV motif and stable SAM-based presentation. Comparative studies should evaluate dose-response curves, receptor binding affinity (via SPR or ITC), and downstream signaling activation (e.g., phospho-ERK levels) .

Methodological Guidance

Q. What experimental controls are essential for PA22-2 (free acid) studies?

Q. How can researchers optimize PA22-2's incorporation into biomimetic scaffolds for neural tissue engineering?

Use SAMs or covalent conjugation to polymer matrices (e.g., PEG hydrogels) to enhance peptide stability. Characterize scaffold porosity and peptide release kinetics via HPLC or fluorescence tagging. Validate functionality with 3D neuronal culture models .

Q. What statistical approaches are recommended for analyzing PA22-2's dose-dependent effects?

Use non-linear regression (e.g., sigmoidal dose-response curves) to determine EC₅₀ values. For neurite data, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report effect sizes and confidence intervals to enhance reproducibility .

Addressing Data Contradictions

Q. Why do some studies report PA22-2 as a neurite promoter while others highlight hepatocyte adhesion inhibition?

PA22-2’s dual roles stem from receptor specificity: integrin α6β1 in neurons vs. laminin-binding proteins (e.g., LBP-32) in hepatocytes. Contextual factors like cell-surface receptor density and competing ligands (e.g., full-length laminin) modulate outcomes. Researchers should pre-screen cell lines for receptor expression .

Q. How can batch-to-batch variability in PA22-2 synthesis impact experimental reproducibility?

Variability arises from incomplete peptide purification or oxidation. Require certificates of analysis (CoA) with HPLC purity ≥95% and mass spectrometry validation. Include internal standardization using reference batches in critical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.